

Application Notes and Protocols: Development of Analytical Standards for Methylcatalpol

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Compound of Interest

Compound Name: *Methylcatalpol*

Cat. No.: *B15559041*

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Introduction

Methylcatalpol, an iridoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. To facilitate accurate and reproducible research in drug discovery and development, the availability of a well-characterized analytical standard is paramount. An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry.^{[1][2][3]} This document provides a comprehensive guide to the development of analytical standards for **Methylcatalpol**, including its isolation, purification, and characterization using various analytical techniques. The protocols detailed herein are intended to serve as a foundation for researchers to establish their own in-house standards.

Physicochemical Properties of Methylcatalpol

A thorough understanding of the physicochemical properties of a compound is fundamental to the development of analytical standards.^[4]

Property	Value	Source
Molecular Formula	C16H24O10	PubChem
Molecular Weight	376.36 g/mol	PubChem
IUPAC Name	(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.0 ^{2,4}]dec-7-en-10-yl]oxy]oxane-3,4,5-triol	PubChem
CAS Number	1617-84-1	PubChem
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water, methanol, and ethanol; sparingly soluble in acetone; insoluble in non-polar solvents like hexane.	

Table 1: Physicochemical properties of **Methylcatalpol**.^[5]

Experimental Protocols

Isolation and Purification of Methylcatalpol

The isolation and purification of **Methylcatalpol** from a plant source, such as species from the Verbenaceae family, is a critical first step. This protocol outlines a general procedure that can be optimized based on the specific plant matrix.^{[6][7][8]}

Protocol:

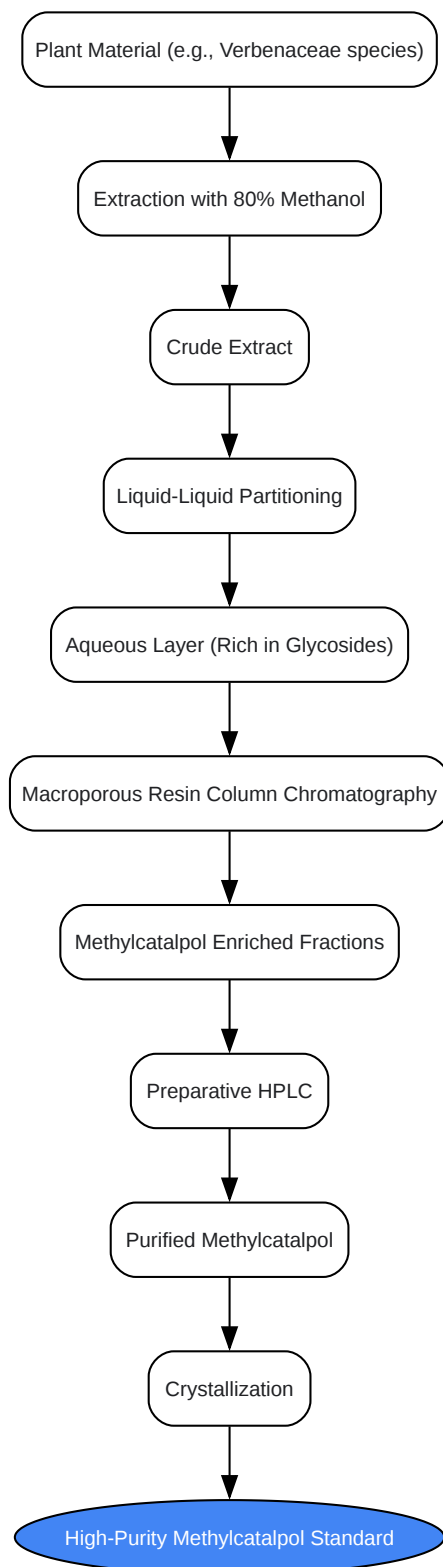
- Extraction:
 - Air-dry and powder the plant material (e.g., leaves).

- Extract the powdered material with 80% methanol at room temperature for 24 hours with constant stirring.
- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
- Liquid-Liquid Partitioning:
 - Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and medium-polar compounds.
 - The aqueous layer, containing the polar glycosides including **Methylcatalpol**, is retained.
- Column Chromatography:
 - Subject the aqueous extract to column chromatography on a macroporous resin (e.g., Diaion HP-20).
 - Wash the column with distilled water to remove sugars and other highly polar impurities.
 - Elute the iridoid glycosides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).
 - Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol:water, 7:3:0.5 v/v/v) and visualizing with an appropriate spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - Pool the fractions rich in **Methylcatalpol** and subject them to preparative HPLC for final purification.
 - A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.
 - Collect the peak corresponding to **Methylcatalpol** and verify its purity using analytical HPLC.
- Crystallization:

- Lyophilize the purified **Methylcatalpol** fraction to obtain a powder.
- Dissolve the powder in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization, yielding high-purity **Methylcatalpol**.

Workflow for Isolation and Purification of **Methylcatalpol**

Workflow for Isolation and Purification of Methylcatalpol



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Caption: A flowchart illustrating the key stages in the isolation and purification of **Methylcatalpol** from a plant source.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the quantification of phytochemicals.^{[9][10][11][12]} The following method is a starting point for developing a validated quantitative analysis of **Methylcatalpol**.

Protocol:

- Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 210 nm.
 - Injection Volume: 10 μ L.
- Standard and Sample Preparation:
 - Standard Stock Solution: Accurately weigh and dissolve the purified **Methylcatalpol** in methanol to prepare a stock solution of 1 mg/mL.
 - Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

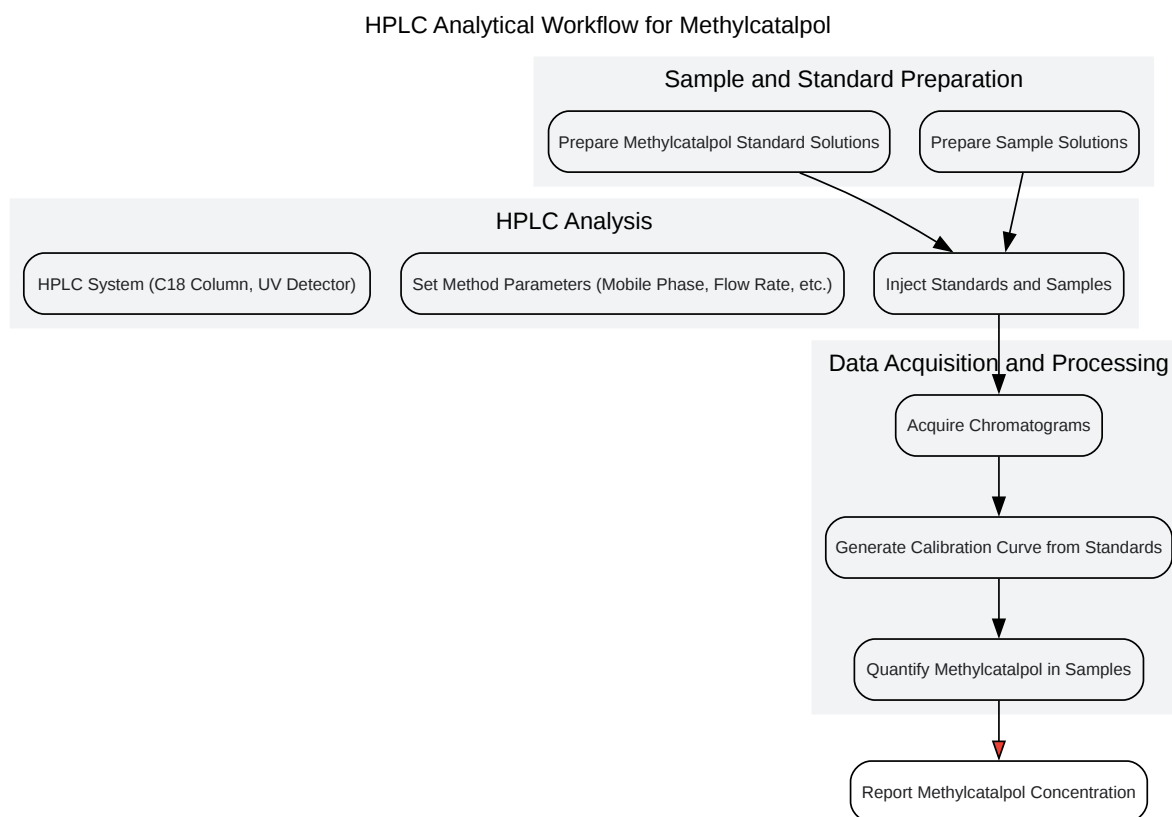
- Sample Solution: Prepare extracts of the material to be analyzed and dilute them with the mobile phase to a concentration within the calibration range.
- Method Validation: The analytical method should be validated according to ICH guidelines, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Representative HPLC Performance Data

Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 200 $\mu\text{g/mL}$
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%
LOD	0.1 $\mu\text{g/mL}$
LOQ	0.3 $\mu\text{g/mL}$

Table 2: Representative performance data for a validated HPLC method for **Methylcatalpol** quantification.

HPLC Analytical Workflow



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Caption: A schematic of the workflow for the quantitative analysis of **Methylcatalpol** using HPLC.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Identification

UPLC-MS/MS provides high sensitivity and selectivity, making it an excellent tool for the unambiguous identification and confirmation of **Methylcatalpol**, especially in complex matrices.

[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Protocol:

- Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
- UPLC Conditions:
 - Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
 - Capillary Voltage: 3.0 kV.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Collision Gas: Argon.

Expected Mass Transitions for **Methylcatalpol**

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
[M+HCOO] ⁻ 421.1	161.1	15
[M+HCOO] ⁻ 421.1	207.1	12

Table 3: Hypothetical MRM transitions for the identification of **Methylcatalpol** in negative ion mode.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the same compound.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh the **Methylcatalpol** standard and a certified internal standard (e.g., maleic acid) into a vial.
 - Dissolve the mixture in a known volume of a deuterated solvent (e.g., Methanol-d4).
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
- Data Processing and Purity Calculation:
 - Integrate a well-resolved, non-overlapping signal of **Methylcatalpol** and a signal from the internal standard.

- Calculate the purity of **Methylcatalpol** using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (M_{\text{analyte}} / M_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- m = mass
- P_std = Purity of the internal standard

Representative qNMR Purity Data

Parameter	Value
Internal Standard	Maleic Acid
Solvent	Methanol-d4
Calculated Purity	99.5%
Uncertainty	± 0.2%

Table 4: Representative data for the purity assessment of **Methylcatalpol** by qNMR.

Stability Testing

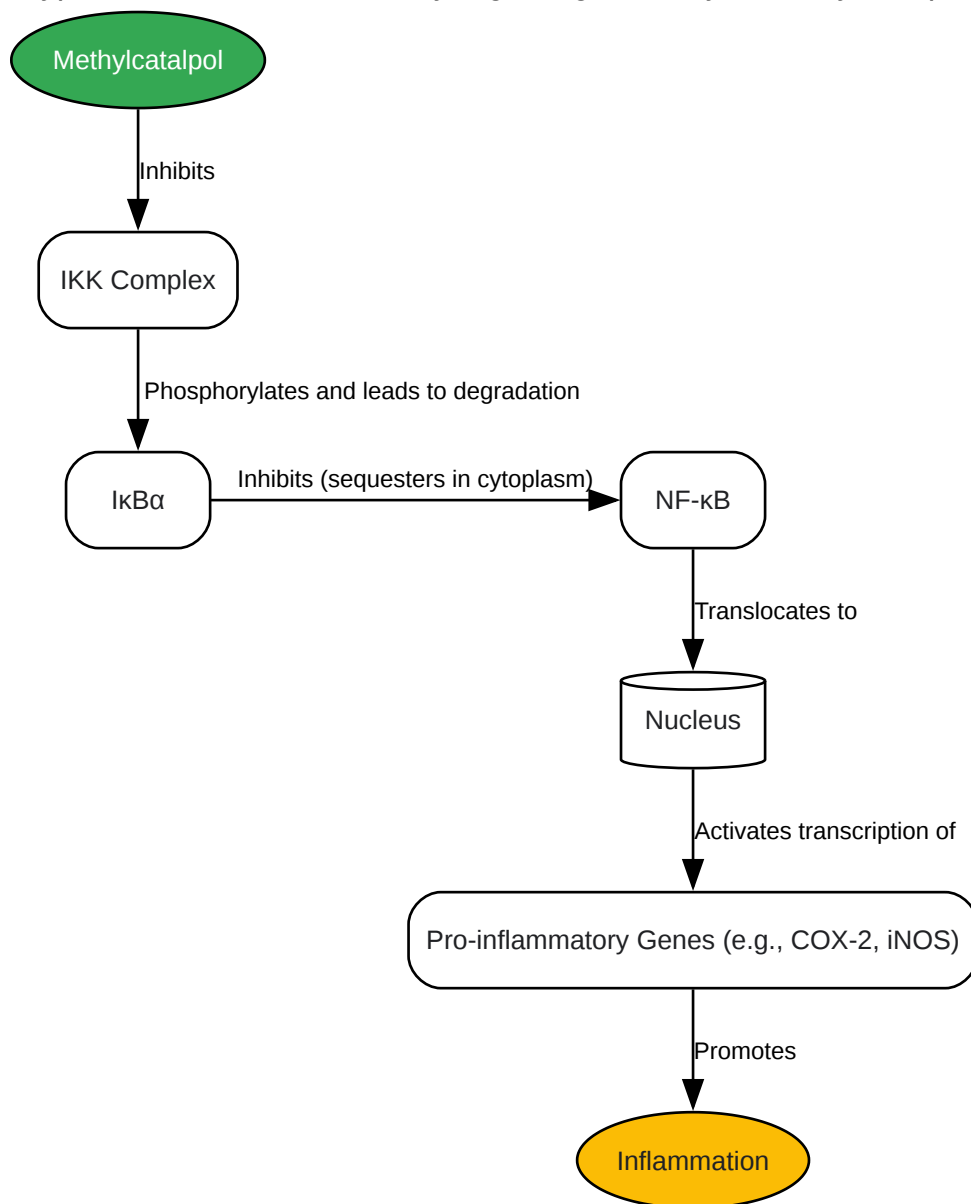
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the analytical standard.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Protocol:

- Storage Conditions: Store aliquots of the **Methylcatalpol** standard under various conditions as per ICH guidelines:
 - Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.
 - Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
 - Refrigerated: 5 °C ± 3 °C.
 - Frozen: -20 °C ± 5 °C.
- Testing Intervals:
 - Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated: 0, 1, 3, and 6 months.
- Analytical Tests: At each time point, analyze the samples for:
 - Appearance: Visual inspection for any changes in color or physical state.
 - Purity: HPLC analysis to determine the purity and detect any degradation products.
 - Water Content: Karl Fischer titration.

Hypothetical Signaling Pathway Involving **Methylcatalpol**

Hypothetical Anti-inflammatory Signaling Pathway of Methylcatalpol



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Caption: A diagram illustrating a potential mechanism of anti-inflammatory action for **Methylcatalpol** through the inhibition of the NF-κB signaling pathway.

Conclusion

The development of a high-purity, well-characterized analytical standard for **Methylcatalpol** is essential for advancing research into its therapeutic potential. The protocols and data presented in this document provide a comprehensive framework for the isolation, purification,

quantification, and stability testing of **Methylcatalpol**. By following these guidelines, researchers can ensure the quality and consistency of their analytical data, leading to more reliable and reproducible scientific outcomes.

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